molecular formula C19H19NO6S B12191448 N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12191448
M. Wt: 389.4 g/mol
InChI Key: FTTNUXSXQQSQTA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxathiine ring, which is a six-membered ring containing both oxygen and sulfur atoms. The presence of methoxy groups and a carboxamide moiety further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxathiine Ring: This can be achieved by the cyclization of a suitable precursor containing both oxygen and sulfur functionalities.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced into the oxathiine ring.

    Formation of the Carboxamide Moiety: This is typically achieved through an amidation reaction where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxyphenyl)benzimidazole: This compound shares the dimethoxyphenyl group but has a benzimidazole ring instead of an oxathiine ring.

    4,7-dimethoxy-1-benzylbenzimidazole: Another similar compound with dimethoxy groups and a benzimidazole ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to the presence of the oxathiine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO6S/c1-24-14-8-9-15(16(12-14)25-2)20-19(21)17-18(13-6-4-3-5-7-13)27(22,23)11-10-26-17/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

FTTNUXSXQQSQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC

Origin of Product

United States

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